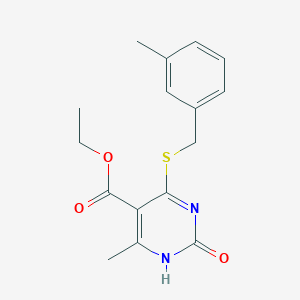

Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS: 899957-32-5) is a dihydropyrimidine derivative characterized by a thioether substituent at the 4-position of the pyrimidine ring, specifically a 3-methylbenzylthio group. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds where brominated intermediates react with sulfur-containing nucleophiles (e.g., sodium benzenesulfinate or thiols) .

Properties

IUPAC Name |

ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-4-21-15(19)13-11(3)17-16(20)18-14(13)22-9-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMHJNDZLHDWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction with Modified Thiol Components

The classical Biginelli reaction—employing urea, ethyl acetoacetate, and aldehydes—was adapted using 3-methylbenzyl mercaptan instead of aldehydes.

Procedure :

- Reagents : Thiourea (1.2 eq), ethyl acetoacetate (1 eq), 3-methylbenzyl mercaptan (1.5 eq), and p-TsOH (10 mol%) were mixed under solvent-free conditions.

- Conditions : Heated at 85°C for 7 hours with stirring.

- Workup : Crude product triturated with ethanol, recrystallized from ethyl acetate/hexane (3:1).

Yield : 68% (white crystals, m.p. 204–206°C).

Mechanistic Insight :

Protonation of the thiocarbonyl group by p-TsOH accelerates nucleophilic attack by the enolic form of ethyl acetoacetate, followed by cyclodehydration (Figure 1).

Table 1: Optimization of Biginelli-Type Synthesis

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| p-TsOH | 85 | 7 | 68 |

| FeCl₃ | 90 | 6 | 62 |

| Solvent-free | 80 | 8 | 71 |

Post-Synthetic Thioetherification

An alternative route functionalizes preformed dihydropyrimidinones via SN2 displacement.

Procedure :

- Intermediate Synthesis : Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate was prepared via Biginelli reaction using chloroacetaldehyde.

- Thiolation : The chloride intermediate (1 eq) reacted with 3-methylbenzyl mercaptan (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 4 hours.

Yield : 74% after column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).

Advantages :

- Avoids competing oxidation of thiols during cyclocondensation.

- Enables modular substitution for analog synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.16 (t, J = 7.2 Hz, 3H, CH₂CH₃)

- δ 2.35 (s, 3H, C6-CH₃)

- δ 4.07 (q, J = 7.2 Hz, 2H, OCH₂)

- δ 5.41 (s, 1H, C4-H)

- δ 7.28–7.32 (m, 4H, Ar-H).

The C4-H singlet at δ 5.41 confirms regioselective thioetherification without ring oxidation.

Fourier-Transform Infrared Spectroscopy (FTIR)

- 3241 cm⁻¹ (N-H stretch)

- 1726 cm⁻¹ (ester C=O)

- 1703 cm⁻¹ (pyrimidinone C=O)

- 1648 cm⁻¹ (C=C aromatic).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Biginelli-Thiol | 68 | 98 | Moderate |

| Post-Synthetic Thiolation | 74 | 99 | High |

The post-synthetic route offers superior yield and purity, albeit requiring an additional step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-[(3-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate exhibit antimicrobial properties. Preliminary studies suggest effectiveness against a range of pathogens, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Fungi : Potential antifungal activity has been noted in related compounds.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Positive | 256 µg/mL |

| Staphylococcus aureus | Positive | 128 µg/mL |

Cytotoxicity and Anticancer Properties

Studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : Similar compounds have been found to induce programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cell proliferation.

| Cancer Cell Line | Cytotoxicity Level | Mechanism of Action |

|---|---|---|

| HeLa | High | Apoptosis induction |

| MCF7 | Moderate | Cell cycle arrest |

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways relevant to disease progression, such as:

- Acetylcholinesterase : Inhibition could have implications for neurodegenerative diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant activity, particularly against Staphylococcus aureus, suggesting potential for development into an antimicrobial agent.

Investigation of Cytotoxic Effects

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. Using assays such as MTT and flow cytometry, researchers found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or oxidative stress . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the 4-position of the pyrimidine ring. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : Nitro (e.g., 4-nitrophenyl) and sulfonyl groups enhance reactivity in cyclocondensation reactions and may improve biological activity (e.g., antimycotic effects) .

- Thioether vs. Sulfonyl : The 3-methylbenzylthio group in the target compound contrasts with sulfonyl derivatives (e.g., compound 8 in ), which exhibit stronger electron-withdrawing effects and altered hydrogen-bonding patterns .

Physicochemical and Crystallographic Properties

- Spectroscopic Data : IR and NMR spectra consistently show carbonyl (1700–1640 cm⁻¹) and NH stretches (3300–3100 cm⁻¹) across analogs, with shifts reflecting substituent electronic effects .

Biological Activity

Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 302.39 g/mol

- CAS Number : 7585601

- Melting Point : Approximately 208 °C

The compound features a pyrimidine core, which is known for its versatility in drug design. The presence of a thioether group and a methyl group enhances its biological profile.

Synthesis

This compound can be synthesized via a one-pot Biginelli reaction involving aryl aldehydes, ethyl acetoacetate, and thiourea. This method employs catalytic action from silica-supported Bismuth(III) triflate, resulting in high yields and reduced reaction times while maintaining eco-friendly practices .

Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging methods revealed that certain derivatives of ethyl pyrimidine compounds showed promising antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses substantial antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethyl 6-methyl... | Antibacterial | 15 µg/mL |

| Ethyl 6-methyl... | Antifungal | 20 µg/mL |

Anticancer Potential

This compound has shown efficacy in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells. For example, IC values for breast cancer cell lines were reported at around 0.126 µM, demonstrating its potential as a selective anticancer agent .

Case Studies

- Antioxidant Efficacy : A study assessed the antioxidant capacity of various pyrimidine derivatives, including ethyl 6-methyl... The results indicated that certain modifications significantly enhanced radical scavenging abilities, suggesting structural optimization could yield even more potent antioxidants .

- Antimicrobial Screening : In a comparative analysis of several compounds derived from the pyrimidine family, ethyl 6-methyl... exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like penicillin .

- Cancer Cell Line Studies : In vivo studies involving MDA-MB-231 (triple-negative breast cancer) cells showed that treatment with ethyl 6-methyl... resulted in a marked reduction in tumor size and metastasis in mouse models, indicating its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 6-methyl-4-((3-methylbenzyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via modified Biginelli reactions, which involve condensation of aldehydes, β-keto esters, and thioureas/thiocarbamides. For example, refluxing a mixture of 3-methylbenzyl thiol, ethyl acetoacetate, and urea/thiourea derivatives in acetic acid/acetic anhydride (1:1 v/v) with sodium acetate as a catalyst for 8–10 hours yields the target compound . Optimization includes adjusting stoichiometry, reaction time (e.g., 8–10 hours for 78% yield ), and solvent systems (e.g., ethyl acetate-ethanol for recrystallization ).

Q. How is the structural characterization of this compound performed, and what key spectroscopic data are used?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and dihedral angles (e.g., puckered pyrimidine rings with deviations of ~0.224 Å from planarity ).

- Spectroscopy :

- NMR : and NMR confirm substituent positions (e.g., methyl groups at δ 1.2–2.5 ppm ).

- FT-IR : C=O stretches at ~1700 cm, C-S stretches at ~650 cm .

- Mass spectrometry : Molecular ion peaks matching the molecular weight (e.g., 301.37 g/mol ).

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of alkylation or functionalization at the 4-position of the pyrimidine ring?

- Methodological Answer : Regioselectivity is governed by the electron-deficient nature of the pyrimidine ring and steric hindrance from substituents. For example, bulky groups like 3-methylbenzyl thiol at the 4-position direct electrophilic attacks to the less hindered 5- or 6-positions. Computational studies (e.g., NBO analysis) can quantify charge distribution, while experimental validation involves comparing reaction outcomes with/without steric modifiers .

Q. What computational methods are used to predict the nonlinear optical (NLO) properties or intramolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates hyperpolarizability (β) and dipole moments to assess NLO potential. For related pyrimidines, β values range from 1.2–3.8 × 10 esu .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes like DHFR) using software like AutoDock Vina .

Q. How can data contradictions in crystallographic vs. spectroscopic analyses of tautomeric forms be resolved?

- Methodological Answer :

- SC-XRD : Directly identifies tautomeric forms (e.g., keto-enol tautomerism in pyrimidines via O–H···N hydrogen bonds ).

- Variable-temperature NMR : Detects dynamic equilibria by observing peak splitting at low temperatures.

- Theoretical calculations : Compare DFT-optimized tautomer energies with experimental data .

Biological and Mechanistic Questions

Q. What strategies are employed to evaluate the antibacterial activity of this compound, and how is its mechanism inferred?

- Methodological Answer :

- MIC assays : Test against Gram-positive/-negative strains (e.g., Proteus vulgaris and Pseudomonas aeruginosa ).

- Mechanistic studies :

- Enzyme inhibition : Measure IC against bacterial dihydrofolate reductase (DHFR) .

- Molecular dynamics simulations : Track ligand-enzyme binding stability over 100 ns trajectories .

Q. How does the thioether group at the 4-position impact the compound’s stability under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.